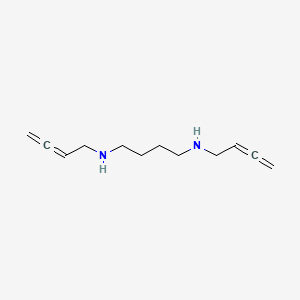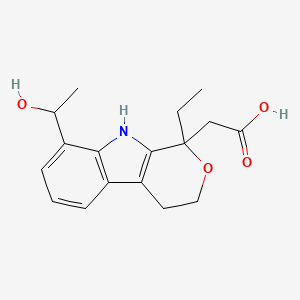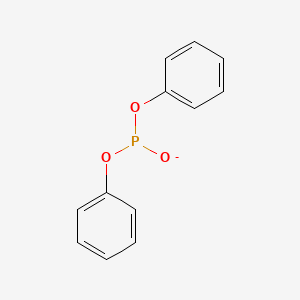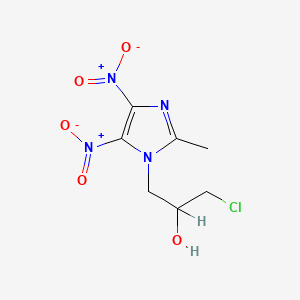
Orphenandrine
Übersicht
Beschreibung
Orphenadrine is an anticholinergic drug belonging to the ethanolamine antihistamine class. It is closely related to diphenhydramine and is primarily used as a muscle relaxant to treat muscle pain and aid motor control in Parkinson’s disease . Orphenadrine is known for its multiple mechanisms of action, which contribute to its effectiveness in various therapeutic applications .
Wirkmechanismus
Target of Action
Orphenadrine primarily targets and inhibits histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the transmission of signals in the nervous system. Histamine H1 receptors are involved in inflammatory responses and smooth muscle contraction, while NMDA receptors are involved in synaptic plasticity and memory function .
Mode of Action
Orphenadrine interacts with its targets by binding to and inhibiting both histamine H1 receptors and NMDA receptors . This inhibition changes the way the body senses muscle pain , and it is thought to depress the central nervous system, leading to inhibition of nerve impulses from the brain and spinal cord to the skeletal muscle .
Biochemical Pathways
It is known that the drug’s action on histamine h1 and nmda receptors can influence several downstream effects, including the modulation of neurotransmitter release, ion channel conductivity, and intracellular signaling .
Pharmacokinetics
Orphenadrine is readily absorbed following oral administration, with a bioavailability of 90% . It is extensively bound to plasma proteins (95%) and is metabolized in the liver through hepatic demethylation . The elimination half-life of orphenadrine is between 13 and 20 hours, and it is excreted via renal and biliary routes .
Result of Action
The molecular and cellular effects of orphenadrine’s action include the relief of discomfort associated with acute painful musculoskeletal conditions . It is used to treat muscle pain and to help with motor control in Parkinson’s disease . Orphenadrine restores the physiological equilibrium and has a favorable effect on the rigidity and tremor of Parkinson’s disease and Parkinsonian syndromes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Orphenadrine can be synthesized through several chemical routes. One common method involves the reaction of 2-methylbenzhydrol with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of orphenadrine .
Industrial Production Methods: Industrial production of orphenadrine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Orphenadrine undergoes various chemical reactions, including:
Oxidation: Orphenadrine can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert orphenadrine to its amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the dimethylaminoethyl group, leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various analogs with modified side chains.
Wissenschaftliche Forschungsanwendungen
Orphenadrine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying anticholinergic agents and their interactions with receptors.
Biology: Investigated for its effects on cellular processes and neurotransmitter systems.
Medicine: Primarily used to relieve muscle pain and improve motor control in Parkinson’s disease.
Industry: Utilized in the formulation of combination drugs for enhanced therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: An antihistamine with similar anticholinergic properties.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action but different chemical structure.
Methocarbamol: Another muscle relaxant with central nervous system depressant effects.
Uniqueness: Orphenadrine is unique due to its combination of anticholinergic, antihistaminic, and NMDA receptor inhibitory activities. This multifaceted mechanism of action makes it effective in treating a variety of conditions, particularly those involving muscle pain and neurological disorders .
Eigenschaften
IUPAC Name |
dimethyl-[2-[(3-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16;/h4-11,14,18H,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPVFDNYWNWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-53-4 | |
| Record name | Orphenandrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)
![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile](/img/structure/B3060883.png)
![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)






![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)


